2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a benzo[de]isoquinoline core structure, which is fused with a piperazine ring substituted with a phenyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the isoquinoline intermediate.
Phenyl Substitution: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where the piperazine derivative is alkylated with a phenyl halide in the presence of a Lewis acid catalyst.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the oxo group, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to form quinone derivatives.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the isoquinoline ring to a tetrahydroisoquinoline derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halides, alkyl groups, or aryl groups are introduced.
Condensation: Condensation reactions can be used to form larger, more complex molecules by reacting the compound with other carbonyl-containing compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in the presence of an acid catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.
Substitution: Halides, alkyl halides, or aryl halides in the presence of a base or Lewis acid catalyst.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products Formed
Oxidation: Quinone derivatives or additional oxo-substituted compounds.
Reduction: Hydroxyl-substituted derivatives or tetrahydroisoquinoline derivatives.
Substitution: Halogenated, alkylated, or arylated derivatives.
Condensation: Larger, more complex molecules with extended conjugation or additional ring systems.
Scientific Research Applications
2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Its ability to interact with neurotransmitter receptors and enzymes makes it a promising candidate for drug development.
Pharmacology: The compound is used in pharmacological studies to investigate its effects on various biological targets, including receptors, enzymes, and ion channels. Its unique structure allows for the exploration of new mechanisms of action and therapeutic pathways.
Biochemistry: The compound is used in biochemical assays to study its interactions with proteins, nucleic acids, and other biomolecules. Its ability to modulate biological processes makes it a valuable tool for understanding cellular mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the creation of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. For example, the compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake. Additionally, the compound may inhibit or activate enzymes involved in metabolic pathways, affecting the production and degradation of key biomolecules.
Comparison with Similar Compounds
2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a piperazine derivative with potential therapeutic applications, particularly as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide:
[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid: This compound is used in proteomics research and has a similar piperazine structure.
The uniqueness of this compound lies in its isoquinoline core structure, which distinguishes it from other piperazine derivatives. This unique structure allows for specific interactions with molecular targets and provides distinct chemical properties that can be exploited in various scientific applications.
Properties
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c28-21(26-14-12-25(13-15-26)18-8-2-1-3-9-18)16-27-23(29)19-10-4-6-17-7-5-11-20(22(17)19)24(27)30/h1-11H,12-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQPEWGHKGVUIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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